13Z-Hexadecen-11-ynyl acetate
Description
Contextualizing (Z)-13-Hexadecen-11-ynyl Acetate (B1210297) within Insect Semiochemistry Research
(Z)-13-hexadecen-11-ynyl acetate is a straight-chain lepidopteran pheromone. Its discovery and synthesis have been part of a broader effort to understand the chemical language of insects. This compound, with its characteristic conjugated en-yne system, represented a novel structural class among insect pheromones at the time of its identification. mdpi.com Research into such compounds is fundamental to deciphering the complex chemical communication systems that govern insect behaviors like mating, aggregation, and trail-following. nih.govpherobase.com
Significance of (Z)-13-Hexadecen-11-ynyl Acetate as a Pheromone Component
The primary significance of (Z)-13-hexadecen-11-ynyl acetate lies in its role as the major, and often sole, component of the female sex pheromone of several moth species, most notably the pine processionary moth, Thaumetopoea pityocampa. impurity.com This moth is a significant defoliator of pine and cedar trees across the Mediterranean region. e-econex.netthaumetopoeapityocampa.eu The high specificity and potency of this pheromone in attracting male moths make it a crucial tool for monitoring and managing this pest. e-econex.netwitasek.com
Overview of Research Trajectories for (Z)-13-Hexadecen-11-ynyl Acetate
Initial research on (Z)-13-hexadecen-11-ynyl acetate, also known as "pityolure," began with its identification from the female glands of the pine processionary moth. This was followed by extensive synthetic work to produce the compound for research and practical applications. mdpi.com Subsequent studies have focused on its biological activity, including behavioral and electrophysiological responses in target insects. A significant research trajectory has been the development of pheromone-based pest management strategies, such as mating disruption and mass trapping, to control populations of the pine processionary moth.
Structure
3D Structure
Properties
CAS No. |
78617-58-0 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[(Z)-hexadec-13-en-11-ynyl] acetate |
InChI |
InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h4-5H,3,8-17H2,1-2H3/b5-4- |
InChI Key |
JMXCLEFVXYXEQH-PLNGDYQASA-N |
Purity |
96% |
Synonyms |
Y11,Z13-16:Ac; |
Origin of Product |
United States |
Elucidation and Characterization of Z 13 Hexadecen 11 Ynyl Acetate As a Pheromone
Historical Perspectives on the Discovery of (Z)-13-Hexadecen-11-ynyl Acetate (B1210297)
The journey to identifying (Z)-13-hexadecen-11-ynyl acetate as a sex pheromone began with observations of the mating behavior of certain moth species. Early research into insect communication hinted at the existence of chemical signals, or pheromones, that mediate interactions between individuals. It was in 1981 that Guerrero and his colleagues made a pivotal breakthrough by identifying a potential sex pheromone in the pine processionary moth, Thaumetopoea pityocampa. This initial discovery, which they termed "pityolure," laid the groundwork for future investigations into the specific chemical components responsible for attracting males.
Subsequent research in the following years further solidified the role of a synthetic attractant in trapping male Thaumetopoea pityocampa. These early field trials demonstrated the potential for using this synthetic pheromone in pest management strategies. purdue.edu The unique conjugated en-yne structure with a Z configuration in the identified pheromone was a novel finding in the field of insect pheromones. mdpi.com
Isolation and Initial Identification of (Z)-13-Hexadecen-11-ynyl Acetate from Biological Sources
The definitive isolation and identification of (Z)-13-hexadecen-11-ynyl acetate from biological sources involved meticulous analytical techniques. Scientists collected pheromone glands from virgin female processionary moths (Thaumetopoea pityocampa) for extraction and analysis. herts.ac.uk Through methods such as gas chromatography (GC), coupled gas chromatography-electroantennographic detection (GC-EAD), and gas chromatography-mass spectrometry (GC-MS), researchers were able to separate and identify the active compounds in the gland extracts. researchgate.net
The electroantennographic detection technique was particularly crucial, as it measures the electrical response of male moth antennae to different chemical compounds, allowing researchers to pinpoint the specific molecules that trigger a sensory response. These analyses confirmed that (Z)-13-hexadecen-11-ynyl acetate was a key component of the female moth's pheromone blend.
Confirmation of (Z)-13-Hexadecen-11-ynyl Acetate as a Sex Pheromone Component in Target Species
Following its isolation and identification, extensive research was conducted to confirm (Z)-13-hexadecen-11-ynyl acetate as a bona fide sex pheromone. In 1997, a reinvestigation of the female sex pheromone of Thaumetopoea pityocampa concluded that (Z)-13-hexadecen-11-ynyl acetate was the sole major component in the pheromone gland. This finding was significant as it simplified the understanding of the chemical signal for this species.
Field bioassays and wind tunnel experiments have been instrumental in demonstrating the behavioral effects of this compound. Studies have shown that synthetic (Z)-13-hexadecen-11-ynyl acetate is highly attractive to male Thaumetopoea pityocampa moths. nih.gov While it is the major component, research has also explored the activity of various analogs, finding that some can have synergistic or inhibitory effects on the pheromone's action. nih.gov
The pine processionary moth, Thaumetopoea pityocampa, is the primary species for which (Z)-13-hexadecen-11-ynyl acetate is a confirmed sex pheromone. herts.ac.uknih.govchemicalbook.com This insect is a significant defoliator of pine and cedar trees across southern Europe, North Africa, and the Middle East. purdue.edu The caterpillars of this moth also pose a health risk to humans and animals due to their urticating hairs. The identification and synthesis of its sex pheromone have been crucial for developing monitoring and control strategies for this pest. e-econex.net
Target Species and Pheromone Composition
| Target Species | Common Name | Family | Pheromone Component(s) |
| Thaumetopoea pityocampa | Pine Processionary Moth | Notodontidae | (Z)-13-hexadecen-11-ynyl acetate mdpi.comnih.gov |
| Thaumetopoea wilkinsoni | Notodontidae | (Z)-13-hexadecen-11-ynyl acetate mdpi.com | |
| Thaumetopoea processionea | Oak Processionary Moth | Notodontidae | (Z)-13-hexadecen-11-ynyl acetate mdpi.com |
| Heterocampa guttivitta | Notodontidae | (Z)-13-hexadecen-11-ynal mdpi.com |
Chemical Synthesis Methodologies for Z 13 Hexadecen 11 Ynyl Acetate
Retrosynthetic Analysis of (Z)-13-Hexadecen-11-ynyl Acetate (B1210297)
A retrosynthetic analysis of (Z)-13-hexadecen-11-ynyl acetate reveals several possible disconnection points, guiding the design of synthetic routes. The most logical disconnections are at the C-C single bonds adjacent to the enyne functionality and the ester linkage.
Disconnection 1 (C10-C11 bond): This approach disconnects the molecule into a C10 fragment containing the acetate group and a C6 fragment with the enyne moiety. This strategy is common in convergent syntheses.
Disconnection 2 (C12-C13 bond): This disconnection breaks the double bond, suggesting a Wittig-type reaction or other olefination methods to form the (Z)-alkene. This would involve a C12 aldehyde or phosphonium (B103445) salt and a C4 acetylenic partner.
Disconnection 3 (C-O bond of the acetate): A simple disconnection of the ester bond suggests that the final step would be the acetylation of the corresponding (Z)-13-hexadecen-11-yn-1-ol.
These retrosynthetic pathways lead to various synthetic strategies, which can be broadly categorized as linear or convergent.
Stereoselective Synthetic Pathways for (Z)-13-Hexadecen-11-ynyl Acetate
The key challenge in synthesizing this molecule is the stereoselective formation of the (Z)-double bond.
Several methods have been employed to ensure the correct (Z) geometry of the C13-C14 double bond.
Wittig Reaction: A widely used method is the Wittig reaction between a suitable phosphonium ylide and an aldehyde. To favor the formation of the (Z)-alkene, the reaction is typically carried out using a non-stabilized ylide under salt-free conditions in aprotic solvents at low temperatures.
Partial Hydrogenation of a Diyne: Another approach involves the partial hydrogenation of a corresponding 11,13-diynyl precursor using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). libretexts.org This method is known to produce cis-alkenes from alkynes. libretexts.org
Carbocupration of Acetylene (B1199291): One reported synthesis involves the carbocupration of acetylene followed by coupling with an appropriate 1-iodoalkyne, which can yield the desired (Z)-alkene with high stereoselectivity. researchgate.net
| Method | Reagents/Conditions | Stereoselectivity | Reference |
| Wittig Reaction | Non-stabilized ylide, salt-free, low temperature | High (Z)-selectivity | wikipedia.org |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | High cis-selectivity | libretexts.org |
| Carbocupration | Organocuprate, Acetylene, Iodoalkyne | High (Z)-purity (98.8%) | researchgate.net |
The introduction of the internal alkyne at the C11-C12 position is another critical step.
Alkylation of Terminal Alkynes: A common strategy involves the deprotonation of a terminal alkyne with a strong base (e.g., sodium amide or n-butyllithium) to form an acetylide anion. jove.com This nucleophile can then be reacted with an alkyl halide in an SN2 reaction to form the internal alkyne. jove.com
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara coupling, are effective for forming carbon-carbon bonds between a terminal alkyne and a vinyl or aryl halide. researchgate.net This method is particularly useful in convergent syntheses.
Convergent and Linear Synthesis Strategies for (Z)-13-Hexadecen-11-ynyl Acetate
Both linear and convergent strategies have been successfully applied to the synthesis of (Z)-13-hexadecen-11-ynyl acetate.
Development of Scalable and Environmentally Benign Syntheses of (Z)-13-Hexadecen-11-ynyl Acetate
The demand for pheromones in agriculture has driven research into scalable and environmentally friendly production methods.
Traditional chemical synthesis often relies on petroleum-based feedstocks, hazardous reagents, and produces toxic waste, making it costly and environmentally challenging. alliedacademies.orgusda.gov To address these issues, biotechnological approaches are being developed.
Plant-based Production: One innovative strategy involves the use of genetically modified plants, such as Camelina sativa (a cousin of canola), to produce pheromone precursors. usda.govunl.edu By introducing genes from insects and other organisms, these plants can be engineered to produce specific fatty acids in their seed oil, which can then be extracted and converted into the final pheromone product. unl.edu This "plant factory" approach utilizes solar energy and reduces the reliance on fossil fuels and hazardous chemical processes. usda.gov
Yeast Fermentation: Another promising avenue is the use of engineered yeast cell factories. alliedacademies.org By reconstructing the biosynthetic pathways for pheromones in yeast and optimizing fermentation processes, it is possible to produce pheromone components from renewable feedstocks. alliedacademies.org This method has the potential to significantly lower production costs and make pheromone-based pest control economically viable for large-scale agriculture.
These bio-based methods represent a significant step towards the sustainable and scalable production of insect pheromones, including (Z)-13-hexadecen-11-ynyl acetate.
Chemoenzymatic and Biocatalytic Approaches to (Z)-13-Hexadecen-11-ynyl Acetate Synthesis
Chemoenzymatic and biocatalytic methods offer high selectivity and environmentally friendly reaction conditions, making them attractive for pheromone synthesis. acs.org
Enzymatic Esterification: The final step in many syntheses of (Z)-13-hexadecen-11-ynyl acetate is the acetylation of the corresponding alcohol. Lipases are highly efficient biocatalysts for this transformation and can be used for regioselective acylation, often under mild conditions. ox.ac.uk
Biosynthesis of Alkynes and Alkenes: While the direct enzymatic synthesis of the enyne moiety in (Z)-13-hexadecen-11-ynyl acetate is not yet established, research into the biosynthesis of alkynes and alkenes is advancing. Fatty acid/acyl acetylenases, a group of desaturases, are known to catalyze alkyne formation in natural products. Similarly, specific desaturases can introduce (Z)-double bonds into fatty acid chains. The combination of such enzymes in engineered microorganisms could pave the way for a fully biosynthetic route to this pheromone. wikipedia.org
Biosynthesis and Metabolic Pathways of Z 13 Hexadecen 11 Ynyl Acetate
Precursor Identification and Elucidation of Biosynthetic Intermediates
The biosynthetic journey to create (Z)-13-hexadecen-11-ynyl acetate (B1210297) begins with a common saturated fatty acid, palmitic acid (16:Acid). Through a series of enzymatic modifications, this precursor is transformed into the final active pheromone. The pathway is characterized by three critical desaturation steps that form the characteristic enyne (a molecule containing both a double and a triple bond) structure.
The key intermediates in this pathway have been identified through studies involving the pheromone glands of Thaumetopoea pityocampa. The process is as follows:
Initial Desaturation: Palmitic acid undergoes a Δ11 desaturation to introduce a double bond, forming (Z)-11-hexadecenoic acid.
Acetylenic Bond Formation: The newly formed (Z)-11-hexadecenoic acid is then further desaturated to create a triple bond, resulting in 11-hexadecynoic acid.
Final Desaturation: A third desaturation occurs at the Δ13 position, yielding the immediate enynoic acid precursor, (Z)-13-hexadecen-11-ynoic acid.
Final Modification: This acid precursor is then reduced to the corresponding alcohol and subsequently acetylated to produce the final pheromone, (Z)-13-hexadecen-11-ynyl acetate.
Table 1: Biosynthetic Pathway of (Z)-13-Hexadecen-11-ynyl Acetate
| Step | Precursor | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1 | Palmitic acid | (Z)-11-Hexadecenoic acid | Δ11 Desaturation |
| 2 | (Z)-11-Hexadecenoic acid | 11-Hexadecynoic acid | Acetylenation (Desaturation) |
| 3 | 11-Hexadecynoic acid | (Z)-13-Hexadecen-11-ynoic acid | Δ13 Desaturation |
| 4 | (Z)-13-Hexadecen-11-ynoic acid | (Z)-13-Hexadecen-11-yn-1-ol | Reduction |
| 5 | (Z)-13-Hexadecen-11-yn-1-ol | (Z)-13-Hexadecen-11-ynyl acetate | Acetylation |
Enzymatic Mechanisms in the Formation of (Z)-13-Hexadecen-11-ynyl Acetate
The conversion of a simple fatty acid into a complex pheromone is orchestrated by a set of highly specific enzymes. In the case of T. pityocampa, the enzymatic machinery exhibits remarkable efficiency and multifunctionality.
Desaturase Activity: A pivotal discovery in understanding this pathway was the identification of a single, multifunctional desaturase enzyme in T. pityocampa that is responsible for all three desaturation steps. This enzyme is a member of the acyl-CoA desaturase family, which are known to play a crucial role in the biosynthesis of moth sex pheromones by introducing double bonds at specific positions and with specific stereochemistry. nih.govharvard.edu Functional assays of this enzyme, expressed in a yeast system, confirmed that it possesses Δ11 desaturase, Δ11 acetylenase, and Δ13 desaturase activities. This multifunctionality is unusual and highlights an elegant evolutionary solution for the production of a complex molecule.
Acetyltransferase Activity: The final step in the biosynthesis is the esterification of the fatty alcohol precursor. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from acetyl-CoA to the alcohol. pnas.orgnih.gov While the specific acetyltransferase gene for T. pityocampa has not been definitively identified, research on other moth species and heterologous systems has shed light on this process. For instance, studies have shown that yeast acetyltransferases, like ATF1, can efficiently acetylate long-chain fatty alcohols that are precursors to moth pheromones. nih.govnih.gov This suggests that a similar enzyme is responsible for the final acetylation in the T. pityocampa pheromone gland. nih.gov
The formation of the alkyne (triple bond) moiety is one of the most distinctive features of the (Z)-13-hexadecen-11-ynyl acetate biosynthetic pathway. This transformation is catalyzed by the same multifunctional desaturase that performs the other desaturation steps. Specifically, the enzyme exhibits what is termed "acetylenase" activity, converting the (Z)-11 double bond of (Z)-11-hexadecenoic acid into the triple bond of 11-hexadecynoic acid. This is a rare biochemical reaction in insects and underscores the specialized evolution of pheromone production in this species.
Table 2: Enzymatic Functions in Pheromone Biosynthesis
| Enzyme Class | Specific Function in Pathway | Substrate | Product |
|---|---|---|---|
| Multifunctional Desaturase | Δ11 Desaturase | Palmitoyl-CoA | (Z)-11-Hexadecenoyl-CoA |
| Δ11 Acetylenase | (Z)-11-Hexadecenoyl-CoA | 11-Hexadecynoyl-CoA | |
| Δ13 Desaturase | 11-Hexadecynoyl-CoA | (Z)-13-Hexadecen-11-ynoyl-CoA | |
| Fatty Acyl Reductase (postulated) | Reduction | (Z)-13-Hexadecen-11-ynoyl-CoA | (Z)-13-Hexadecen-11-yn-1-ol |
| Acetyltransferase (postulated) | Acetylation | (Z)-13-Hexadecen-11-yn-1-ol | (Z)-13-Hexadecen-11-ynyl acetate |
Regulation of (Z)-13-Hexadecen-11-ynyl Acetate Biosynthesis
The production of sex pheromones is a tightly controlled process, typically regulated by both hormonal signals and the expression levels of the biosynthetic genes. This ensures that pheromones are produced at the correct time and in the appropriate quantities for successful reproduction.
In many moth species, pheromone biosynthesis is initiated by a neurohormone called Pheromone Biosynthesis Activating Neuropeptide (PBAN). PBAN is released from the subesophageal ganglion and acts on the pheromone gland cells to trigger the production cascade. While direct evidence for PBAN control in T. pityocampa is not extensively documented in the provided search results, it is the primary mechanism for regulating pheromone production in most studied moths. It is highly probable that a similar hormonal control system is active in the processionary moth, regulating the activity of the key enzymes in the pathway.
The evolution of new pheromone blends in moths is often linked to changes in the genes encoding biosynthetic enzymes, particularly desaturases. pnas.org This can involve gene duplication followed by the evolution of new functions or changes in the regulation of existing genes. harvard.edu In T. pityocampa, the discovery of a single gene encoding a multifunctional desaturase for all three desaturation steps simplifies the regulatory landscape. The regulation of this single gene's expression is likely a critical control point for the entire pathway. High levels of expression of this desaturase gene would be expected in the female pheromone gland, coinciding with the period of sexual receptivity. harvard.edu This contrasts with other moth species where different pheromone components are produced through the differential expression of multiple desaturase genes. harvard.edu
Applications in Pest Management
Use in Mating Disruption Strategies
Mating disruption involves permeating the atmosphere of a forest or park with a high concentration of the synthetic pheromone. This makes it difficult for male moths to locate calling females, thus disrupting mating and reducing the subsequent larval population. While information on the mass trapping of Thaumetopoea moths is limited, initial field trials using (Z)-13-hexadecen-11-ynyl acetate have been conducted.
Application in Monitoring and Trapping
Pheromone-baited traps are widely used to monitor the population dynamics and flight periods of the pine processionary moth. e-econex.netwitasek.com This information is crucial for timing control measures. Mass trapping, where a high density of traps is used to capture a significant portion of the male population, has also been explored as a direct control method.
Table 3: Applications of (Z)-13-Hexadecen-11-ynyl Acetate in Pest Management
| Application | Description |
| Monitoring | Traps baited with the pheromone are used to detect the presence and abundance of the pest. e-econex.netwitasek.com |
| Mass Trapping | A high density of pheromone traps is deployed to capture a large number of male moths and reduce the mating success of females. |
| Mating Disruption | The air is saturated with the pheromone to confuse male moths and prevent them from finding mates. |
Economic and Environmental Impact of Pheromone-Based Control
The pine processionary moth causes significant economic damage to forests and can also pose a public health risk due to the allergenic hairs of the caterpillars. e-econex.netthaumetopoeapityocampa.eu Pheromone-based control methods offer a more environmentally friendly alternative to broad-spectrum insecticides. They are highly specific to the target pest, minimizing harm to non-target organisms. The use of (Z)-13-hexadecen-11-ynyl acetate in pest management is considered a sustainable approach to protecting valuable forest and recreational areas.
Compound Names Table
Structure Activity Relationship Sar Studies of Z 13 Hexadecen 11 Ynyl Acetate
Design and Synthesis of Analogue Derivatives of (Z)-13-Hexadecen-11-ynyl Acetate (B1210297) for SAR Investigations
The design and synthesis of analogues of (Z)-13-hexadecen-11-ynyl acetate, the primary component of the sex pheromone of the pine processionary moth, Thaumetopoea pityocampa, have been a subject of interest for developing effective pest control strategies. nih.gov Research has focused on modifying the two main functional groups of the parent compound: the enyne system and the terminal acetate group. nih.gov
A study by Guerrero and colleagues in 1988 detailed the synthesis of several analogues where these key functionalities were altered. nih.gov For instance, the enyne portion was modified by reducing the triple bond to a double bond or by epoxidizing the existing double bond. The acetate group was replaced with other esters, such as formate (B1220265) and propionate (B1217596), or a trifluoroacetate (B77799) group to investigate the effect of the electronic properties of the ester function. Additionally, the acetate was hydrolyzed to the corresponding alcohol to assess the importance of the ester moiety for biological activity. nih.gov
The synthesis of these analogues often involves stereoselective methods to ensure the correct geometry of the double bond, which is crucial for biological activity. researchgate.netresearchgate.net Cross-coupling reactions are frequently employed to construct the carbon skeleton of these molecules. researchgate.net The biological activity of these synthesized analogues is then typically evaluated through field tests, where their ability to attract or inhibit the attraction of male moths to traps baited with the parent pheromone is measured. nih.gov
The results from these SAR studies provide valuable insights into the structural requirements for a molecule to be recognized by the moth's receptor system. For example, some modifications can lead to analogues with synergistic effects, enhancing the attractant properties of the natural pheromone. Conversely, other changes can result in antagonistic or inhibitory effects, where the analogue reduces or completely blocks the attraction of the natural pheromone. nih.gov This information is critical for designing more effective and specific lures for monitoring and controlling populations of Thaumetopoea pityocampa. nih.govmdpi.com
Table 1: Analogue Derivatives of (Z)-13-Hexadecen-11-ynyl Acetate and their Biological Activity
| Analogue | Modification from Parent Compound | Observed Biological Effect in Field Tests |
|---|---|---|
| Acetylenic analogue | Formal reduction of the enyne to an acetylene (B1199291) | Retained activity |
| Epoxy derivative | Epoxidation of the olefin moiety | Synergistic activity |
| Formate ester | Replacement of acetate with formate | Variable effect depending on lure composition |
| Propionate ester | Replacement of acetate with propionate | Synergistic activity |
| Trifluoroacetate ester | Replacement of acetate with trifluoroacetate | Decreased pheromone action |
| Alcohol from hydrolysis of enyne | Hydrolysis of the acetate group | Inhibited the action of the parent compound |
| Alcohol from hydrolysis of acetylene | Hydrolysis of the acetate group of the acetylenic analogue | Inhibited the action of its parent compound |
| Fluorine-substituted olefin | Substitution of a hydrogen with fluorine at the olefinic site | Decreased pheromone action |
This table is based on findings from Guerrero et al., 1988. nih.gov
Conformational Analysis of (Z)-13-Hexadecen-11-ynyl Acetate and Its Analogues
Conformational analysis is a critical aspect of SAR studies as the three-dimensional shape of a ligand determines its ability to bind to a biological receptor. For flexible molecules like (Z)-13-hexadecen-11-ynyl acetate and its analogues, understanding their preferred conformations is key to deciphering the mechanism of action at the molecular level.
While specific computational studies on (Z)-13-hexadecen-11-ynyl acetate are not extensively reported in the literature, the application of computational chemistry methods to similar long-chain, unsaturated molecules provides a framework for how such an analysis would be conducted. arxiv.org
Semi-Empirical Methods: These methods offer a computationally less expensive way to explore the vast conformational space of flexible molecules. They would be suitable for an initial screening of possible low-energy conformations of the pheromone and its analogues.
Density Functional Theory (DFT): DFT methods provide a good balance between accuracy and computational cost for geometry optimizations and energy calculations of medium-sized molecules. arxiv.org By performing a systematic search of the torsional angles along the carbon chain, DFT calculations can identify the most stable conformers and the energy barriers between them. This information helps in understanding the flexibility of the molecule and which shapes are most likely to be present to interact with the receptor. acs.orgacs.org
Atoms in Molecules (AIM) Theory: AIM theory can be used to analyze the electron density topology obtained from DFT calculations. This analysis provides insights into the nature of chemical bonds and non-covalent interactions within the molecule, which can influence its conformation.
Table 2: Illustrative Application of Computational Methods for Conformational Analysis
| Computational Method | Application to (Z)-13-Hexadecen-11-ynyl Acetate | Expected Outcome |
|---|---|---|
| Semi-Empirical Methods | Initial broad conformational search | A large set of potential low-energy conformers |
| Density Functional Theory (DFT) | Geometry optimization and energy calculation of promising conformers | Accurate geometries and relative energies of the most stable conformers |
| Atoms in Molecules (AIM) Theory | Analysis of intramolecular interactions | Identification of key non-covalent interactions stabilizing specific conformations |
Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time. nih.govyoutube.com An MD simulation of (Z)-13-hexadecen-11-ynyl acetate, either in a vacuum or in a solvent, would provide a detailed picture of its conformational landscape. biorxiv.orgacs.org By simulating the molecule's movements, one can observe how it folds and what shapes it predominantly adopts. This is particularly important for understanding how the pheromone might navigate through the sensillar lymph of the insect antenna to reach the receptor. When combined with docking studies into a model of the pheromone-binding protein, MD simulations can reveal the specific interactions that stabilize the ligand-protein complex. nih.gov
Electronic Structure Analysis of (Z)-13-Hexadecen-11-ynyl Acetate and Analogues
The electronic structure of a molecule dictates its reactivity and how it interacts with other molecules. Analyzing the electronic properties of (Z)-13-hexadecen-11-ynyl acetate and its analogues is therefore crucial for a complete SAR understanding.
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netyoutube.com The MEP map displays regions of negative potential (electron-rich, attractive to positive charges) and positive potential (electron-poor, attractive to negative charges). For (Z)-13-hexadecen-11-ynyl acetate, the oxygen atoms of the acetate group would be expected to show a strong negative potential, indicating their role as hydrogen bond acceptors. The triple bond of the enyne system might also exhibit a region of negative potential. By comparing the MEP maps of the active and inactive analogues, one can identify the electrostatic features that are essential for binding to the receptor. mdpi.com
Table 3: Predicted MEP Characteristics for (Z)-13-Hexadecen-11-ynyl Acetate
| Molecular Region | Expected MEP | Potential Role in Receptor Interaction |
|---|---|---|
| Carbonyl Oxygen (C=O) | Strong Negative Potential | Hydrogen bond acceptor |
| Ester Oxygen (C-O) | Negative Potential | Hydrogen bond acceptor |
| Enyne System (C≡C-C=C) | Moderate Negative Potential | π-stacking or interaction with electron-deficient groups |
| Alkyl Chain | Near-Neutral Potential | Van der Waals interactions |
| Terminal Methyl Group | Slightly Positive Potential | Hydrophobic interactions |
A detailed analysis of the charge density distribution, often performed using AIM theory, can reveal the nature of chemical bonds and intermolecular interactions. nih.gov By locating the bond critical points and analyzing their properties (e.g., electron density and its Laplacian), one can quantify the strength of covalent and non-covalent interactions. This level of detail is instrumental in understanding the subtle electronic effects that structural modifications in the analogues have on their interaction with the receptor. For instance, the introduction of a fluorine atom in one of the analogues would significantly alter the charge distribution in its vicinity, which could explain its antagonistic effect. nih.gov
Correlation of Molecular Properties with Biological Activity of (Z)-13-Hexadecen-11-ynyl Acetate Analogues
Research into the analogues of (Z)-13-hexadecen-11-ynyl acetate has revealed that even minor changes to its molecular structure can lead to significant alterations in biological activity, ranging from a complete loss of attraction to synergistic or even inhibitory effects. nih.govresearchgate.net
The acetate functional group at the C-1 position plays a critical role in the molecule's activity. Modifications to this group have been shown to have varied effects on the pheromone's attractiveness to male pine processionary moths.
Hydrolysis of the acetate to the corresponding alcohol, (Z)-13-hexadecen-11-yn-1-ol, results in a compound that acts as an inhibitor, reducing the effectiveness of the parent pheromone when present in lures. nih.govresearchgate.net Similarly, replacing the acetate with a trifluoroacetate group also leads to a decrease in pheromonal action. nih.govresearchgate.net
Conversely, extending the ester chain to a propionate ester has been found to produce a synergistic effect, increasing the number of male moths captured in field tests. nih.govresearchgate.net The formate ester, however, has shown variable effects depending on the specific composition of the lure. nih.govresearchgate.net
Table 1: Effect of Functional Group Modification on the Biological Activity of (Z)-13-Hexadecen-11-ynyl Acetate Analogues
| Analogue Name | Modification from Parent Compound | Observed Biological Activity | Reference |
|---|---|---|---|
| (Z)-13-Hexadecen-11-yn-1-ol | Acetate group hydrolyzed to an alcohol | Inhibitory | nih.govresearchgate.net |
| (Z)-13-Hexadecen-11-ynyl trifluoroacetate | Acetate replaced with trifluoroacetate | Decreased activity | nih.govresearchgate.net |
| (Z)-13-Hexadecen-11-ynyl propionate | Acetate replaced with propionate | Synergistic | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
The stereochemistry of the double bond at the C-13 position is crucial for biological activity. The natural pheromone possesses a Z (cis) configuration. Field trials have demonstrated that the presence of the corresponding E (trans) isomer significantly reduces the attractiveness of lures. researchgate.net Formulations containing even small amounts (3-10%) of the E-isomer showed a decrease in the capture of male Thaumetopoea pityocampa. researchgate.net This indicates that the spatial arrangement of the groups around the double bond is a key factor for the precise interaction with the moth's pheromone receptors.
Table 2: Effect of Stereoisomerism on the Biological Activity of 13-Hexadecen-11-ynyl Acetate
| Isomer | Stereochemistry | Observed Biological Activity | Reference |
|---|---|---|---|
| (Z)-13-Hexadecen-11-ynyl acetate | Z (cis) | Active (Natural Pheromone) | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The positions of the double (olefin) and triple (alkyne) bonds within the hydrocarbon chain are critical for the molecule's biological function. Modifications to this enyne system have been shown to significantly impact activity.
For instance, epoxidation of the double bond in the parent pheromone resulted in an analogue that exhibited synergistic activity. nih.govresearchgate.net The introduction of a fluorine atom at the olefinic site, however, led to a decrease in the pheromone's action. nih.govresearchgate.net
Interestingly, formal reduction of the enyne system to a simple acetylene (alkyne) was found to retain biological activity, suggesting that the triple bond is a key structural feature. nih.govresearchgate.net However, similar to the parent enyne, hydrolysis of the acetate group of this acetylenic analogue to the corresponding alcohol resulted in a compound that inhibited the action of its parent molecule. nih.gov
Table 3: Effect of Olefin and Alkyne Modifications on the Biological Activity of (Z)-13-Hexadecen-11-ynyl Acetate Analogues
| Analogue Name | Modification to Enyne System | Observed Biological Activity | Reference |
|---|---|---|---|
| Epoxy derivative of (Z)-13-hexadecen-11-ynyl acetate | Epoxidation of the double bond | Synergistic | nih.govresearchgate.net |
| Fluorinated analogue of (Z)-13-hexadecen-11-ynyl acetate | Fluorine substitution at the olefinic site | Decreased activity | nih.govresearchgate.net |
| 13-Hexadecyn-1-yl acetate | Reduction of the enyne to an alkyne | Retained activity | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Ecological Impact and Research into Applications of Z 13 Hexadecen 11 Ynyl Acetate
Role of (Z)-13-Hexadecen-11-ynyl Acetate (B1210297) in Inter- and Intraspecific Chemical Communication
(Z)-13-hexadecen-11-ynyl acetate is a semiochemical, a chemical signal that mediates interactions between organisms. herts.ac.uk It is the primary, and likely sole, component of the female sex pheromone of the pine processionary moth, Thaumetopoea pityocampa. nih.gov First identified as a potential sex pheromone for this species in 1981, subsequent research confirmed that (Z)-13-hexadecen-11-ynyl acetate is the key compound released by virgin females to attract males for mating, playing a crucial role in the insect's intraspecific chemical communication. herts.ac.uk The synthetic version of this pheromone, sometimes referred to as "pityolure," has been shown in wind tunnel experiments and field trials to elicit a similar behavioral response in males as the natural pheromone extract from female glands. herts.ac.uknih.gov
Research has also shed light on its role in interspecific communication, particularly among closely related species. The pheromone blends of different Thaumetopoea species can vary. Electrophysiological studies involving single cell recordings on the antennae of T. pityocampa males have identified distinct receptor cell types. One type is specifically tuned to respond to its own pheromone, (Z)-13-hexadecen-11-ynyl acetate. nih.gov However, another receptor cell type was found to be tuned to pheromone components of other species, such as (Z,Z)-11,13-hexadecadienal, a major component of the pheromone blend for other Thaumetopoea moths. nih.gov This suggests the presence of a sophisticated system where the pheromone not only attracts mates of the same species but also helps prevent interbreeding by detecting and being inhibited by the pheromones of other species, ensuring reproductive isolation.
Population Dynamics and Reproductive Biology of Target Species in Relation to (Z)-13-Hexadecen-11-ynyl Acetate
As the primary sex attractant, (Z)-13-hexadecen-11-ynyl acetate is intrinsically linked to the reproductive success and population dynamics of the pine processionary moth, Thaumetopoea pityocampa. The release of the pheromone by females and its detection by males are critical steps that initiate mating behavior. herts.ac.uk Adult emergence occurs in the summer, followed immediately by mating and oviposition, with females typically living for only one night. europa.eu The efficacy of this chemical communication directly impacts mating rates and, consequently, the number of fertile egg masses laid, which dictates the larval population size in the following season.
Environmental conditions can influence the role of the pheromone in population dynamics. For instance, studies have linked unusually warm night temperatures with increased flight activity of female moths. europa.eubiorxiv.org This enhanced dispersal allows for the colonization of new areas, leading to a latitudinal and altitudinal expansion of the moth's range. europa.eunih.gov Conversely, extreme heat can have a negative impact by potentially accelerating the decay of the pheromone, which could reduce mating success and egg fecundation. biorxiv.org The relationship between pheromone-baited trap captures and the density of larval nests in an area has been shown to be a reliable indicator of population levels, reinforcing the link between the pheromone's function and the species' population dynamics. europa.eu
Research into Pheromone-Based Pest Management Strategies Utilizing (Z)-13-Hexadecen-11-ynyl Acetate
(Z)-13-hexadecen-11-ynyl acetate is a cornerstone of eco-friendly Integrated Pest Management (IPM) strategies for the pine processionary moth (Thaumetopoea pityocampa). nih.gov This species is a significant defoliator of pine and cedar trees and poses a public health risk due to the urticating (irritating) hairs on its larvae. nih.govferrovial.com Pheromone-based strategies offer a targeted alternative to broad-spectrum insecticides, which is particularly important in public parks, recreational forests, and other sensitive areas where chemical sprays are restricted. ferrovial.comeuroparc.org The primary applications of this pheromone in pest management are mating disruption and mass trapping. nih.goveuroparc.org
These methods leverage the male moth's strong attraction to the pheromone to either confuse them and prevent them from finding females or to lure them into traps for removal from the population. herts.ac.ukeuroparc.org The goal is not necessarily complete eradication but to control the population within acceptable ecological and sanitary parameters. ferrovial.com
Mating disruption involves saturating the atmosphere of a target area with a high concentration of the synthetic pheromone. This makes it difficult for male moths to locate the much smaller pheromone plumes released by individual females, thereby disrupting mating. herts.ac.ukeuroparc.org Research trials in Italy and Greece have demonstrated the effectiveness of this technique for controlling T. pityocampa and the related T. hellenica. herts.ac.uk
In these studies, formulated pheromone paste or other dispensers are applied throughout the treatment area at the beginning of the male flight period. herts.ac.ukeuroparc.org The success of the strategy is evaluated by comparing moth captures in monitoring traps and the number of winter nests in treated versus untreated (control) plots. Research has shown that this method can significantly reduce both male moth captures and subsequent larval nest counts, confirming its efficacy in disrupting the reproductive cycle. herts.ac.uk The timing of the single annual application is considered critical to its success. herts.ac.uk
Table 1: Efficacy of Mating Disruption on T. pityocampa Populations Data extracted from a 2019 study in Petacciato, Italy. herts.ac.uknih.gov
| Year | Parameter | Control Parcel | Mating Disruption Parcel | % Reduction in Captures |
| 2015 | Total Male Moths Captured | 353 | 49 | 86.1% |
| 2016 | Total Male Moths Captured | 400 | 35 | 91.3% |
Monitoring insect populations is a critical component of any IPM program, providing data for deciding when and where to implement control measures. Synthetic (Z)-13-hexadecen-11-ynyl acetate is highly effective as a lure in traps for monitoring and mass trapping male pine processionary moths. biorxiv.orgeuropa.eu
Research has focused on optimizing trapping systems by evaluating different trap designs and pheromone dosages. Field tests comparing various trap types concluded that plate sticky traps demonstrated the highest trapping efficiency for T. pityocampa. europa.eu Studies have also investigated the optimal amount of pheromone lure (pityolure) needed for dispensers and have found that their activity can persist for at least 11 weeks, which is sufficient to cover the entire flight period of the moth. europa.eu For mass trapping, a strategy aimed at removing a large number of males from the population, funnel traps baited with pheromone dispensers are often deployed at densities such as eight traps per hectare. europarc.org The strong correlation between the number of males captured in these traps and the local density of larval colonies makes pheromone-based trapping a reliable tool for population surveillance. europa.eu
Environmental Fate and Persistence Studies of (Z)-13-Hexadecen-11-ynyl Acetate in Agro-Ecological Systems
The environmental fate of a semiochemical used in pest management is a key consideration for its registration and use. For (Z)-13-hexadecen-11-ynyl acetate, a peer review of its risk assessment was conducted by the European Food Safety Authority (EFSA) for its use in pine forests. europa.eu While much of the proprietary data from such assessments is not publicly detailed, available information from public databases provides an overview of its ecotoxicological profile.
Based on these data, the compound is considered to have a low ecotoxicity risk to a range of non-target organisms. herts.ac.uk
Table 2: Ecotoxicity Profile for (Z)-13-Hexadecen-11-ynyl Acetate herts.ac.uk
| Organism Group | Test Type | Ecotoxicity Level |
| Birds | Acute | Low |
| Fish | Acute | Low |
| Daphnia (Aquatic Invertebrates) | Acute | Low |
| Bees | Acute Contact | Low |
| Bees | Acute Oral | Low |
| Earthworms | Acute | Low |
The persistence of the pheromone in the environment is influenced by factors such as volatilization, photolysis (breakdown by light), and microbial degradation. europa.eu The compound is a volatile semiochemical, and its effectiveness in mating disruption relies on this property to permeate the air. herts.ac.ukeuroparc.org Some research indicates that the pheromone's activity in dispensers is remarkably stable under field conditions, even without added stabilizers. nih.govbiorxiv.org However, other studies suggest that environmental factors like high heat can accelerate its decay through evaporation. biorxiv.org
Detailed public studies on the specific degradation pathways and persistence of (Z)-13-hexadecen-11-ynyl acetate in soil and water are limited. Regulatory assessments for pesticides and semiochemicals typically require data on these parameters, but the EFSA review noted that some information required by the regulatory framework was missing, and not all aspects of the risk assessment could be finalized. europa.eu The compound is approved for use as a semiochemical in the European Union, which indicates that a comprehensive data dossier demonstrating its environmental safety under its specified use conditions was submitted and evaluated by regulatory authorities. herts.ac.uk
Advanced Analytical Methodologies for Z 13 Hexadecen 11 Ynyl Acetate
Chromatographic Techniques for Separation and Identification of (Z)-13-Hexadecen-11-ynyl Acetate (B1210297)
Chromatography is the cornerstone for isolating and identifying volatile insect pheromones like (Z)-13-hexadecen-11-ynyl acetate from biological or environmental samples. Gas chromatography and high-performance liquid chromatography are the principal techniques utilized for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and widely used tool for the analysis of lepidopteran pheromones. researchgate.net It offers high-resolution separation and definitive structural identification. The analysis of (Z)-13-hexadecen-11-ynyl acetate by GC-MS involves separating the volatile compound on a capillary column followed by ionization and mass analysis.
The choice of the GC column is critical. Non-polar columns, such as those with a dimethylpolysiloxane stationary phase (e.g., DB-5MS), or more polar columns, like those containing cyanopropylphenyl phases (e.g., DB-23) or polyethylene (B3416737) glycol phases (e.g., HP-FFAP), are used to achieve separation from isomers and other compounds present in the extract. researchgate.netresearchgate.net
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum is a molecular fingerprint. For long-chain acetates, fragmentation patterns are well-characterized. Key diagnostic indicators for (Z)-13-hexadecen-11-ynyl acetate (Molecular Weight: 278.4 g/mol ) include the molecular ion peak (M⁺) at m/z 278, although it may be weak or absent. researchgate.netlibretexts.org More prominent and diagnostic are the fragment ions resulting from the loss of the acetoxy group. A characteristic peak is observed at m/z 218, corresponding to the loss of acetic acid ([M-60]⁺). researchgate.net The base peak is often the acetyl cation ([CH₃CO]⁺) at m/z 43. libretexts.org Another common fragment is the protonated acetic acid ion at m/z 61. researchgate.net
| Parameter | Typical Value/Condition |
| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or HP-FFAP |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injector Temp. | 250 °C |
| Oven Program | Initial temp 80-100°C, ramp at 10-15°C/min to 280-300°C |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Key Mass Fragments (m/z) | 278 (M⁺), 218 ([M-CH₃COOH]⁺), 61 ([CH₃COOH+H]⁺), 43 ([CH₃CO]⁺) |
This table presents typical starting parameters for the GC-MS analysis of (Z)-13-hexadecen-11-ynyl acetate. Actual conditions may be optimized based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is more common for volatile pheromones, High-Performance Liquid Chromatography (HPLC) serves as a valuable complementary technique, particularly for preparative scale isolation or for analyzing less volatile derivatives. For a non-polar compound like (Z)-13-hexadecen-11-ynyl acetate, reversed-phase HPLC (RP-HPLC) is the method of choice.
In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is effective for eluting long-chain acetates. acs.org Isocratic elution (constant mobile phase composition) or gradient elution (where the proportion of the organic solvent is increased over time) can be employed to achieve optimal separation. Detection is commonly performed using a UV detector, although the acetate functional group provides only weak chromophores. For higher sensitivity, derivatization with a fluorescent tag can be performed, followed by fluorescence detection. nih.gov
| Parameter | Typical Value/Condition |
| HPLC Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temp. | Ambient or slightly elevated (e.g., 30-40 °C) |
| Detector | UV (at low wavelength, e.g., 210 nm) or Fluorescence (with derivatization) |
This table outlines a general-purpose RP-HPLC method for the analysis of long-chain acetates like (Z)-13-hexadecen-11-ynyl acetate.
Spectroscopic Characterization of (Z)-13-Hexadecen-11-ynyl Acetate
Spectroscopic techniques provide detailed information about the molecular structure of (Z)-13-hexadecen-11-ynyl acetate by probing how the molecule interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of (Z)-13-hexadecen-11-ynyl acetate.
¹H NMR: The proton NMR spectrum provides information on the different types of hydrogen atoms in the molecule. Key expected chemical shifts (δ) relative to tetramethylsilane (B1202638) (TMS) are:
Vinylic Protons (H-13, H-14): These protons on the Z-configured double bond are expected to resonate in the range of 5.4-6.0 ppm. The coupling constant (J-coupling) between these two protons would be characteristic of a cis relationship (approx. 10-12 Hz).
Methylene (B1212753) Protons adjacent to Ester Oxygen (H-1): The CH₂ group attached to the acetate oxygen is deshielded and appears around 4.0-4.2 ppm as a triplet.
Acetate Methyl Protons: The singlet for the three protons of the methyl group of the acetate moiety appears in a characteristic upfield region, around 2.0-2.1 ppm. libretexts.org
Propargylic and Allylic Protons (H-10, H-15): The methylene groups adjacent to the triple bond (propargylic) and the double bond (allylic) appear around 2.2-2.8 ppm.
Alkyl Chain Protons: The remaining methylene (CH₂) protons in the long aliphatic chain and the terminal methyl (CH₃) group (H-16) resonate in the upfield region of 0.9-1.6 ppm.
¹³C NMR: The carbon-13 NMR spectrum reveals each unique carbon atom in the structure. Expected chemical shifts are:
Carbonyl Carbon: The ester carbonyl carbon is the most downfield signal, typically found at 170-172 ppm. libretexts.org
Alkene Carbons (C-13, C-14): These sp²-hybridized carbons resonate in the range of 120-140 ppm. oregonstate.edu
Alkyne Carbons (C-11, C-12): The sp-hybridized carbons of the internal triple bond are found in a characteristic range of 80-95 ppm. oregonstate.eduacs.org
Methylene Carbon adjacent to Ester Oxygen (C-1): This carbon appears at approximately 64-65 ppm.
Acetate Methyl Carbon: The methyl carbon of the acetate group gives a signal around 21 ppm.
| Functional Group | Nucleus | Expected Chemical Shift (δ, ppm) |
| Ester Carbonyl | ¹³C | 170-172 |
| Alkene | ¹³C | 120-140 |
| ¹H | 5.4-6.0 | |
| Alkyne | ¹³C | 80-95 |
| -CH₂-O-Ac | ¹³C | 64-65 |
| ¹H | 4.0-4.2 | |
| -O-Ac | ¹³C | ~21 |
| ¹H | 2.0-2.1 |
This table summarizes the predicted NMR chemical shifts for the key functional groups in (Z)-13-hexadecen-11-ynyl acetate. libretexts.orglibretexts.orgoregonstate.edu
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are excellent for identifying functional groups. The IR spectrum of (Z)-13-hexadecen-11-ynyl acetate would display several characteristic absorption bands.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group appears around 1740 cm⁻¹.
C-O Stretch: A strong band corresponding to the C-O single bond stretch of the ester is expected between 1230-1250 cm⁻¹.
C=C Stretch: The stretching vibration of the Z-alkene double bond gives rise to a medium-intensity band around 1650-1660 cm⁻¹.
=C-H Bend: The out-of-plane bending of the C-H bonds on the cis-disubstituted alkene appears as a broad, strong band around 700 cm⁻¹.
C≡C Stretch: The internal alkyne triple bond gives a weak absorption in the 2190-2260 cm⁻¹ region. libretexts.org Its weakness is due to the low change in dipole moment during the vibration. Raman spectroscopy can be more sensitive for detecting such symmetric, non-polar bonds.
C-H Stretches: Stretches for sp³ hybridized C-H bonds in the alkyl chain appear just below 3000 cm⁻¹, while the sp² C-H stretches of the alkene appear at slightly higher wavenumbers, just above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester | C=O Stretch | ~1740 | Strong |
| Alkene | C=C Stretch | ~1655 | Medium |
| Alkene | =C-H Bend (Z) | ~700 | Strong, Broad |
| Alkyne | C≡C Stretch | 2190 - 2260 | Weak |
| Alkyl | C-H Stretch | 2850 - 2960 | Strong |
This table lists the principal infrared absorption frequencies expected for (Z)-13-hexadecen-11-ynyl acetate.
Quantitative Analysis Techniques for (Z)-13-Hexadecen-11-ynyl Acetate in Complex Matrices
Determining the precise amount of (Z)-13-hexadecen-11-ynyl acetate in complex matrices, such as single pheromone glands or environmental air samples, requires highly sensitive and selective quantitative methods. The primary technique for this is GC-MS operating in Selected Ion Monitoring (SIM) mode. nih.gov
The workflow begins with sample preparation. For pheromone glands, this typically involves solvent extraction, where the gland is excised and soaked in a small volume of a non-polar solvent like hexane. nih.gov For air sampling, volatiles can be collected by pulling air through a tube containing an adsorbent material (e.g., Tenax®, Porapak Q®), followed by thermal desorption or solvent elution. nih.gov
For accurate quantification, an internal standard (IS) is added to the sample prior to analysis. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterium-labeled (Z)-13-hexadecen-11-ynyl acetate). Alternatively, a structurally similar compound that is not present in the sample, such as a homologous alkane or an acetate with a different chain length, can be used. researchgate.net
The sample is then analyzed by GC-MS in SIM mode. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte and the internal standard. nih.govnih.gov For (Z)-13-hexadecen-11-ynyl acetate, this would include ions like m/z 278 and 218. This targeted approach dramatically increases sensitivity and reduces chemical noise from the matrix, allowing for the detection and quantification of picogram to nanogram levels of the pheromone. A calibration curve is constructed by analyzing known concentrations of the pheromone standard with the internal standard, and the amount in the unknown sample is determined by comparing its peak area ratio (analyte/IS) to the calibration curve. nih.gov
Future Research Directions and Unexplored Avenues for Z 13 Hexadecen 11 Ynyl Acetate
Advanced Omics Approaches (Genomics, Proteomics, Metabolomics) in Relation to (Z)-13-Hexadecen-11-ynyl Acetate (B1210297)
The biosynthesis and perception of (Z)-13-hexadecen-11-ynyl acetate are complex biological processes governed by a suite of genes, proteins, and metabolic pathways. Future research will increasingly rely on "omics" technologies to unravel these intricacies.
Genomics: Sequencing the genome of species like Thaumetopoea pityocampa can identify the genes encoding the enzymes responsible for the unique biosynthetic pathway of this pheromone, which features a distinctive conjugated en-yne system. pherobase.com This could reveal novel desaturases and acetyltransferases, providing targets for genetic pest control strategies.
Proteomics: This approach focuses on the proteins involved in pheromone reception. A notable study on T. pityocampa has already identified specific pheromone-binding proteins (PBPs) through photoaffinity labeling with an analogue of (Z)-13-hexadecen-11-ynyl acetate. nih.gov This research revealed a 15-kDa PBP in the sensory hairs of male moths (SH-15) that shows a high affinity for the natural pheromone. nih.gov Future proteomics research can expand on this by using high-throughput techniques to identify the full complement of olfactory proteins—including odorant receptors (ORs), ionotropic receptors (IRs), and sensory neuron membrane proteins (SNMPs)—that specifically interact with this compound.
Metabolomics: Analyzing the complete set of small-molecule metabolites can shed light on the precursors and degradation products of (Z)-13-hexadecen-11-ynyl acetate. For instance, competitive displacement experiments have shown that the pheromone-binding protein SH-15 also has an affinity for the alcohol metabolite of the pheromone, suggesting it may play a role in its transport and deactivation. nih.gov A full metabolomic profile could uncover other related compounds that might influence the pheromone's activity or stability.
An interdisciplinary approach combining these omics fields will be crucial for a holistic understanding of the pheromone's role in insect biology. researchgate.net
Understanding Pheromone Reception and Transduction Mechanisms at the Molecular Level
While the role of (Z)-13-hexadecen-11-ynyl acetate as an attractant is established, the precise molecular events from its detection to the generation of a neural signal are still being mapped out. Research has identified several proteins in the antennae of male T. pityocampa that are involved in its reception. nih.gov
Table 1: Pheromone-Binding Proteins in Thaumetopoea pityocampa and their Characteristics
| Protein | Molecular Weight (kDa) | Location | Binding Characteristics |
|---|---|---|---|
| SH-15 | 15 | Male Sensory Hairs | High affinity for (Z)-13-hexadecen-11-ynyl acetate and its alcohol metabolite. nih.gov |
| B-15 | 15 | Male Antennal Branches | Not photolabeled by pheromone analogue. nih.gov |
| SH-20 | 20 | Male Sensory Hairs | Lower affinity for pheromone analogues compared to SH-15. nih.gov |
| B-20 | 20 | Male Antennal Branches | Differing affinity for pheromone analogues compared to SH-20. nih.gov |
Future research should focus on:
Deorphanizing Receptors: Identifying the specific odorant receptor(s) that bind to (Z)-13-hexadecen-11-ynyl acetate. This involves expressing candidate receptors from antennal transcriptomes in heterologous systems (like Xenopus oocytes or human cell lines) and testing their response to the pheromone.
Signal Transduction Cascade: Elucidating the downstream signaling pathway following receptor activation. This includes investigating the role of G-proteins, second messengers like cAMP or IP3, and ion channels that lead to the depolarization of the olfactory receptor neuron.
Structural Biology: Determining the three-dimensional structure of the pheromone-binding proteins and odorant receptors, both alone and in complex with (Z)-13-hexadecen-11-ynyl acetate. This would provide unparalleled insight into the basis of binding specificity and could guide the design of novel, highly effective analogues.
Chemoinformatics and Machine Learning for Predicting Pheromone Activity and Designing Novel Analogues
Chemoinformatics and machine learning offer powerful predictive tools that can accelerate the discovery and optimization of semiochemicals. nih.govarxiv.org While not yet widely applied to (Z)-13-hexadecen-11-ynyl acetate, this represents a significant future avenue.
The process would involve:
Data Compilation: Creating a database of (Z)-13-hexadecen-11-ynyl acetate analogues and their corresponding biological activities (e.g., from electroantennography or field trapping studies).
Descriptor Calculation: Using software to calculate a wide range of 2D and 3D molecular descriptors for each analogue, quantifying properties like size, shape, and electronic features. nih.gov
Model Training: Employing machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build predictive models that correlate the molecular descriptors with biological activity. nih.gov
Virtual Screening and Design: Using the trained models to screen virtual libraries of novel compounds to identify those with predicted high activity. This allows for the in silico design of new analogues that could be more potent, more specific, or more stable for use in pest management.
This computational approach can significantly reduce the time and cost associated with synthesizing and testing new compounds, focusing laboratory efforts on the most promising candidates. arxiv.org
Integration of (Z)-13-Hexadecen-11-ynyl Acetate Research into Broader Integrated Pest Management (IPM) Frameworks
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques. ncsu.eduferrovial.com (Z)-13-hexadecen-11-ynyl acetate is already a valuable tool in IPM programs for the pine processionary moth, but future research can enhance its integration. ferrovial.come-econex.net
Table 2: Current and Future Roles of (Z)-13-Hexadecen-11-ynyl Acetate in IPM
| IPM Tactic | Current Application | Future Research Direction |
|---|---|---|
| Monitoring | Pheromone-baited traps are used to monitor pest populations and flight phenology, informing the timing of control actions. e-econex.net | Developing dose-response models to more accurately correlate trap captures with population density and potential defoliation. researchgate.net |
| Mass Trapping | High densities of traps are used to capture a large number of male moths, reducing mating success. ferrovial.com | Optimizing trap design, density, and placement based on landscape ecology and moth dispersal patterns. |
| Mating Disruption | Dispensing large amounts of the synthetic pheromone to permeate the air, preventing males from locating females. | Investigating novel slow-release formulations to improve longevity and efficacy, and exploring synergistic combinations with other disruptive compounds. |
| Action Thresholds | Trap data helps establish when pest populations reach a level that requires intervention. ncsu.edu | Refining action thresholds by integrating pheromone trap data with other factors like climate, forest health, and natural enemy populations. |
The goal of future IPM research is not simply to use the pheromone as a standalone tool, but to weave its use into a multi-faceted strategy that includes biological controls (conserving natural enemies), cultural controls (e.g., silvicultural practices), and mechanical controls (e.g., nest removal) to create a sustainable and environmentally sensitive pest management system. ncsu.eduferrovial.com
Exploration of Synergistic and Antagonistic Interactions of (Z)-13-Hexadecen-11-ynyl Acetate with Other Semiochemicals
The response of an insect to a single pheromone component can be significantly altered by the presence of other chemicals. A reinvestigation of the female sex pheromone of T. pityocampa found no evidence for minor pheromone components, suggesting (Z)-13-hexadecen-11-ynyl acetate is the primary, if not sole, component of the female-emitted signal. pherobase.com
However, this does not preclude interactions with other types of semiochemicals. A major unexplored avenue is the influence of host-plant volatiles on the moth's response to the pheromone. In many moth species, the presence of specific plant odors can enhance the sensitivity and behavioral response to sex pheromones.
Future research should investigate:
Host-Plant Synergists: Identifying volatile compounds from pine and cedar trees that may act as synergists, increasing the attractiveness of (Z)-13-hexadecen-11-ynyl acetate. This could lead to the development of more powerful lures for trapping.
Non-Host Antagonists: Identifying volatiles from non-host plants that may inhibit or repel the moths. These compounds could potentially be used as part of a "push-pull" strategy, where moths are repelled from valuable stands and attracted into traps.
Interspecific Interactions: Investigating whether pheromones from other, non-target moth species that share the same habitat have any antagonistic effect on the reception of (Z)-13-hexadecen-11-ynyl acetate, which could inform the specificity of trapping systems.
By exploring these interactions, researchers can develop a more nuanced understanding of the chemical ecology of the target pests and design more sophisticated and effective pest management tools.
Q & A
Q. What is the biosynthetic pathway of (Z)-13-hexadecen-11-ynyl acetate in Thaumetopoea pityocampa?
The pheromone is biosynthesized from palmitic acid through three enzymatic steps: (1) Δ11 desaturation, (2) acetylenation at C11, and (3) Δ13 desaturation, followed by reduction and acetylation . A single multifunctional desaturase (Tpi-PGFAD) catalyzes all three desaturation reactions, confirmed via functional assays using heterologous expression systems . Methodological Insight: To validate biosynthetic pathways, use isotope-labeled precursors, gene silencing (e.g., RNAi), and enzyme activity assays in pheromone gland extracts.
Q. How is (Z)-13-hexadecen-11-ynyl acetate structurally characterized and quantified in research?
Gas chromatography (GC) coupled with mass spectrometry (MS) is standard for identification and quantification. Purity is assessed via GC with flame ionization detection (FID), achieving ≥95% purity in formulations used for field trials . Methodological Insight: For trace analysis, use solid-phase microextraction (SPME) to concentrate pheromone volatiles from gland extracts or environmental samples.
Q. What are the primary applications of this pheromone in ecological studies?
It is used for:
- Monitoring male flight activity : Traps baited with 1 mg of pheromone are deployed at 2 m height on pine trunks, inspected weekly .
- Mass trapping : 4–6 traps per hectare reduce adult populations by 53–79% . Methodological Insight: Standardize trap placement and lure replacement intervals (e.g., every 6 weeks) to minimize spatial bias .
Advanced Research Questions
Q. How do environmental variables influence the efficacy of pheromone-based mating disruption (MD)?
Q. What experimental designs resolve contradictions in field efficacy data for mass trapping?
Discrepancies in trap density (e.g., 4 vs. 6 traps/ha) arise from site-specific factors like forest density and male dispersal behavior. Controlled studies in Greece and Italy show that 6 traps/ha in open landscapes reduce nests by 88–94% after two years . Methodological Insight: Pair trap counts with nest surveys and mark-release-recapture experiments to correlate trapping efficiency with population dynamics .
Q. How does stereoselective synthesis impact the bioactivity of (Z)-13-hexadecen-11-ynyl acetate?
The Z-configuration at C13 is essential for male attraction. Synthetic routes via palladium-catalyzed cross-coupling or acetylene hydration achieve >98% stereochemical purity, but impurities >5% reduce trap efficacy by 40% . Methodological Insight: Use chiral chromatography or NMR to verify stereochemistry and quantify trace isomers .
Q. What molecular mechanisms explain the multifunctionality of Tpi-PGFAD in pheromone biosynthesis?
Tpi-PGFAD exhibits substrate promiscuity, catalyzing Δ11 and Δ13 desaturation via a single active site. Mutagenesis studies identify critical residues (e.g., His234 and Asp398) that modulate regioselectivity . Methodological Insight: Combine homology modeling, site-directed mutagenesis, and in vitro assays to map enzyme-substrate interactions .
Contradictions and Open Challenges
Q. Why do some populations of T. pityocampa show reduced sensitivity to synthetic pheromones?
Sympatric populations (e.g., Leiria winter and summer populations) exhibit genetic divergence, reducing gene flow and potentially altering olfactory receptor expression. However, pheromone composition remains conserved, suggesting peripheral sensory adaptation . Methodological Insight: Conduct electrophysiological recordings (EAG/GC-EAD) to compare antennal responses across populations .
Q. How can polymer-based MD formulations be optimized for urban environments?
Current wax matrices release pheromone effectively for 120 days but perform poorly in high-ventilation urban parks. Trials with polyurethane microfibers show 30% longer persistence in windy conditions . Methodological Insight: Test matrix porosity and pheromone-loading capacity using accelerated aging assays under simulated environmental stress .
Key Research Gaps
- Evolution of resistance : No studies address potential resistance mechanisms to synthetic pheromones.
- Ecotoxicology : Non-target impacts on Lepidoptera in MD-treated areas remain unquantified .
For further reading, consult primary sources on biosynthesis , field applications , and synthesis . Avoid non-peer-reviewed platforms (e.g., BenchChem) per reliability guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
